molecular formula C10H7N3 B8721452 2-(1H-imidazol-4-yl)benzonitrile

2-(1H-imidazol-4-yl)benzonitrile

Cat. No.: B8721452
M. Wt: 169.18 g/mol
InChI Key: VLZVOVPCVZUMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-4-yl)benzonitrile is a heterocyclic compound featuring an imidazole ring substituted at the 4-position with a benzonitrile moiety. Imidazole-containing compounds are widely studied for their biological activities, including enzyme inhibition (e.g., indoleamine 2,3-dioxygenase, aromatase) and roles in drug design . The nitrile group in benzonitrile derivatives often enhances solubility and serves as a precursor for further functionalization .

Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)benzonitrile

InChI

InChI=1S/C10H7N3/c11-5-8-3-1-2-4-9(8)10-6-12-7-13-10/h1-4,6-7H,(H,12,13)

InChI Key

VLZVOVPCVZUMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CN=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and discussion highlight key differences between 2-(1H-imidazol-4-yl)benzonitrile and similar compounds, focusing on synthesis, physical properties, and structural features.

Table 1: Comparison of Key Compounds

Compound Name Substituent Position Synthesis Yield Melting Point (°C) HPLC Retention (tR, min) Notable Features Reference
3-(1H-Imidazol-4-yl)benzonitrile 3-position 43% 191–192 8.39 Lower yield; nitrile at meta position
4-(1H-Benzimidazol-2-yl)benzonitrile 4-position Not reported Not reported Not reported Benzimidazole core; crystal structure analyzed
4-(Thiophen-2-yl)-1H-imidazole N/A 60% 126–127 5.85 Thiophene substituent; higher yield
L4 (Triazole-benzenetricarbonitrile) 2,4,6-positions Not reported Not reported Not reported Triazole-amino groups; multi-substituted

Substituent Effects on Physicochemical Properties

  • HPLC Retention : The meta-substituted 3-(1H-imidazol-4-yl)benzonitrile has a shorter retention time (tR = 8.39 min) compared to pyridine-substituted analogs (e.g., Compound 7, tR = 30.19 min), indicating differences in polarity or hydrophobicity .
  • Thermal Stability : Melting points vary significantly among imidazole derivatives. For example, 4-(3-fluorophenyl)-1H-imidazole (Compound 5) melts at 94–95°C, while 3-(1H-imidazol-4-yl)pyridine (Compound 7) melts at 221–222°C, suggesting fluorinated or aromatic substituents reduce stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.